molecular formula C18H21NO B4551883 2-methyl-N-[3-(3-methylphenyl)propyl]benzamide

2-methyl-N-[3-(3-methylphenyl)propyl]benzamide

Cat. No.: B4551883
M. Wt: 267.4 g/mol
InChI Key: NBELYHJAGSGDNN-UHFFFAOYSA-N
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Description

2-methyl-N-[3-(3-methylphenyl)propyl]benzamide is a useful research compound. Its molecular formula is C18H21NO and its molecular weight is 267.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 267.162314293 g/mol and the complexity rating of the compound is 302. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

The compound MGCD0103, structurally related to 2-methyl-N-[3-(3-methylphenyl)propyl]benzamide, has been identified as a selective and orally active histone deacetylase (HDAC) inhibitor. It demonstrates significant antitumor activity by inhibiting cancer cell proliferation and inducing cell-cycle arrest and apoptosis, making it a promising candidate for anticancer drug development. The compound has entered clinical trials, highlighting its potential therapeutic applications (Zhou et al., 2008).

Structural Analysis and Antioxidant Properties

A novel compound structurally similar to this compound has been investigated for its molecular structure and antioxidant properties. Using X-ray diffraction and DFT calculations, the study provides insights into the compound's molecular geometry, electronic properties, and chemical reactivity. The antioxidant capabilities of the compound were evaluated, demonstrating its potential utility in scientific research and applications requiring antioxidant properties (Demir et al., 2015).

Antipathogenic Activity

Research into thiourea derivatives related to this compound has shown significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the potential for developing new antimicrobial agents with antibiofilm properties, contributing to the fight against resistant bacterial strains (Limban et al., 2011).

Photocatalytic Applications

A study on the photocatalytic degradation of propyzamide, a compound related to this compound, demonstrated the effectiveness of TiO2-loaded adsorbent supports in enhancing the mineralization rate and reducing the concentration of toxic intermediates. This research highlights the potential environmental applications of such compounds in the field of photocatalysis, particularly in water treatment and pollution control (Torimoto et al., 1996).

Synthesis and Methylation Techniques

Innovative methylation techniques involving compounds structurally related to this compound have been developed, showcasing the utility of phenyltrimethylammonium salts in the nickel-catalyzed methylation of C-H bonds. This research contributes to the field of organic synthesis, providing efficient methods for the modification and functionalization of organic molecules (Uemura et al., 2016).

Properties

IUPAC Name

2-methyl-N-[3-(3-methylphenyl)propyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-14-7-5-9-16(13-14)10-6-12-19-18(20)17-11-4-3-8-15(17)2/h3-5,7-9,11,13H,6,10,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBELYHJAGSGDNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCCNC(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.